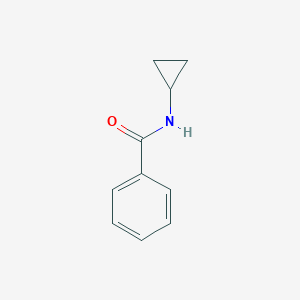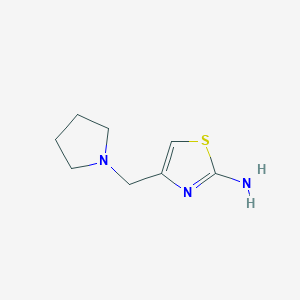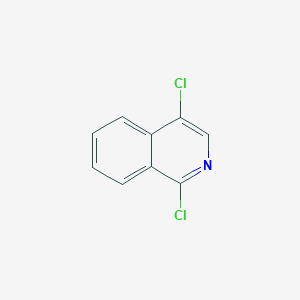
1,4-Dichloroisoquinoline
Vue d'ensemble
Description
1,4-Dichloroisoquinoline (1,4-DCI) is a synthetic organic compound commonly used in scientific research. It is a versatile compound that has been used for a variety of applications, including drug development, medical research, and biochemical analysis. In
Applications De Recherche Scientifique
1. Cancer Treatment and Drug Repurposing
1,4-Dichloroisoquinoline derivatives like Chloroquine (CQ) and hydroxychloroquine (HCQ) have been explored extensively for their potential in cancer treatment. Studies suggest that these compounds, particularly when combined with conventional cancer treatments, can sensitize tumor cells to various drugs, thereby enhancing the therapeutic activity. The effects of these compounds are not limited to cancer cells but also extend to the tumor microenvironment. The ability of CQ and HCQ to inhibit autophagic flux is considered a significant anti-cancer mechanism. However, these compounds also influence other pathways, such as Toll-like receptor 9, p53, and the CXCR4-CXCL12 pathway in cancer cells, and have been observed to affect the tumor vasculature, cancer-associated fibroblasts, and the immune system within the tumor stroma (Verbaanderd et al., 2017).
2. Sensitization to Chemotherapy
The sensitization effect of CQ on breast cancer cells to chemotherapy has been a subject of interest. Research indicates that CQ enhances the efficacy of tumor cell killing by chemotherapeutic drugs and radiation. This effect has been observed to occur independently of autophagy inhibition, suggesting that while CQ may aid in cancer treatment in combination with other therapeutic drugs, its sensitizing effects can manifest through mechanisms other than autophagy inhibition (Maycotte et al., 2012).
3. Drug Design and Development
The structural scaffold of this compound, especially that of CQ and its derivatives, has inspired the design and development of novel compounds and compositions for managing various infectious and noninfectious diseases. The chemical structures and potential therapeutic applications of these novel compounds, based on the this compound scaffold, have been explored to maximize their intrinsic value and address issues like drug resistance (Njaria et al., 2015).
4. Synthesis of Novel Compounds
Research has focused on synthesizing new compounds using 1,3-dichloroisoquinoline, which is structurally similar to this compound. These synthetic endeavors aim to create compounds with specific properties, such as axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes, which have potential applications in various scientific fields (Grande-Carmona et al., 2015).
Safety and Hazards
1,4-Dichloroisoquinoline is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
1,4-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKHVBZPIURMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348826 | |
| Record name | 1,4-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15298-58-5 | |
| Record name | 1,4-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route to access 1,4-dichloroisoquinoline?
A1: Researchers have developed a new method to synthesize this compound using readily available phenacyl azides as starting materials []. This one-step approach utilizes Vilsmeier-Haack conditions with bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformaide (DMF) to effectively form the desired isoquinoline structure.
Q2: Why is this compound considered a useful building block in organic synthesis?
A2: The chlorine atoms present in this compound can be selectively substituted with various nucleophiles []. This allows for the introduction of different functional groups at specific positions of the isoquinoline ring system, leading to a diverse range of potentially bioactive compounds. For instance, it can be used to synthesize the important intermediate 1-amino-4-chloroisoquinoline.
Q3: Can you elaborate on the synthesis of 1-aminoisoquinoline from this compound?
A3: Although 1-amino-4-chloroisoquinoline can be synthesized from this compound, direct conversion to 1-aminoisoquinoline is not explicitly described in the provided abstracts []. The synthesis of 1-aminoisoquinoline involves converting this compound to 1-phenoxy-4-chloro derivative and subsequent steps. This highlights the versatility of this compound as a precursor for synthesizing other valuable isoquinoline derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


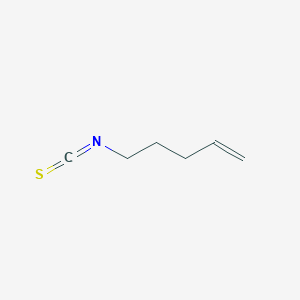

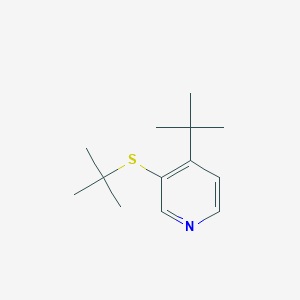
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)


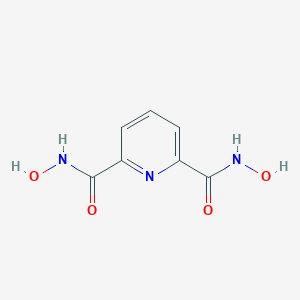


![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)

